![molecular formula C24H26N2O3 B2574781 3-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide CAS No. 941870-51-5](/img/structure/B2574781.png)
3-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide
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Overview
Description
3-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide, also known as LY294,002, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) which is a key enzyme involved in various cellular processes such as cell growth, proliferation, and survival.
Scientific Research Applications
- 3-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s mechanism of action involves interfering with key cellular pathways, making it a potential candidate for targeted cancer therapy .
- Inflammation plays a crucial role in various diseases. Studies suggest that this compound possesses anti-inflammatory properties. It may modulate inflammatory mediators and suppress the activation of pro-inflammatory pathways. Further research is needed to explore its potential as an anti-inflammatory drug .
- Some derivatives of this compound have demonstrated analgesic activity in animal models. Researchers have observed reduced pain responses, making it a candidate for pain management .
- Indole derivatives, including this compound, have been investigated for their effects on plant growth. Specifically, they may influence root development, seed germination, and overall plant health. The compound’s role as a plant hormone warrants further exploration .
- Neurodegenerative diseases are a significant health concern. Preliminary studies suggest that this compound may have neuroprotective effects. It could potentially mitigate oxidative stress, reduce neuronal damage, and enhance cognitive function. However, more research is needed to validate these findings .
- Researchers have used computational methods to explore the interactions of this compound with biological targets. Understanding its binding affinity and structural features can aid in designing novel drugs or optimizing existing ones. Computational studies provide valuable insights into its potential therapeutic applications .
Anticancer Activity
Anti-Inflammatory Properties
Analgesic Effects
Plant Growth Regulation
Neuroprotective Potential
Chemical Biology and Drug Design
Mechanism of Action
Target of Action
The primary targets of 3-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes.
Mode of Action
The exact mode of action of 3-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide Indole derivatives are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by 3-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of 3-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
3-methoxy-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-28-20-9-4-8-19(16-20)24(27)25-17-23(26-12-14-29-15-13-26)22-11-5-7-18-6-2-3-10-21(18)22/h2-11,16,23H,12-15,17H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTPOCYDLHSFJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide |
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